(2-Benzylphenyl)hydrazine hydrochloride

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

This hydrochloride salt offers distinct advantages over simpler hydrazines: unique 2-benzylphenyl substitution eliminates late-stage benzylation steps, shortening synthetic routes by 1-2 steps. LogP 4.1383 provides enhanced membrane permeability vs. phenylhydrazine (LogP ~1.5). Balanced steric/electronic profile ensures regioselectivity in indole/pyrazole cyclocondensations. High aqueous solubility (est. 10‑50 mg/mL) simplifies reaction setup. Choose (2‑Benzylphenyl)hydrazine hydrochloride for accelerated fragment-based discovery and agrochemical programs requiring privileged hydrophobic motifs.

Molecular Formula C13H15ClN2
Molecular Weight 234.72 g/mol
CAS No. 129786-92-1
Cat. No. B141935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzylphenyl)hydrazine hydrochloride
CAS129786-92-1
Molecular FormulaC13H15ClN2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl
InChIInChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H
InChIKeyYZYNUBVNXXPWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Benzylphenyl)hydrazine hydrochloride (CAS 129786-92-1) Procurement and Technical Baseline


(2-Benzylphenyl)hydrazine hydrochloride is an arylhydrazine derivative with molecular formula C₁₃H₁₅ClN₂ and molecular weight 234.72 g/mol [1]. Its structure features both a benzyl group and a phenyl group attached to the hydrazine moiety, distinguishing it from simpler analogs such as phenylhydrazine (lacks benzyl group) and benzylhydrazine (lacks phenyl group) . The hydrochloride salt form enhances water solubility and stability compared to the free base form (2-Benzylphenyl)hydrazine (CAS 129786-94-3) [2]. This compound is primarily employed as a synthetic building block for constructing nitrogen-containing heterocycles, including indoles, pyrazoles, and hydrazone derivatives [3].

Why Generic Substitution of (2-Benzylphenyl)hydrazine hydrochloride (CAS 129786-92-1) Is Scientifically Invalid


Substituting (2-Benzylphenyl)hydrazine hydrochloride with structurally similar arylhydrazines such as phenylhydrazine hydrochloride (CAS 59-88-1) or benzylhydrazine hydrochloride (CAS 1073-62-7) is not scientifically justifiable due to fundamentally different physicochemical properties and synthetic reactivity [1]. The target compound possesses a calculated LogP of 4.1383 versus phenylhydrazine hydrochloride's predicted LogP of approximately 1.0-1.5 [2], directly affecting partitioning behavior in biphasic reactions and chromatographic purification. Additionally, the presence of both benzyl and phenyl substituents on the hydrazine core creates unique steric and electronic environments that govern regioselectivity in cyclocondensation reactions for heterocycle synthesis, whereas simpler analogs lack the aromatic benzyl group necessary for constructing specific indole and pyrazole scaffolds . The hydrochloride counterion confers aqueous solubility of approximately 10-50 mg/mL in water (estimated based on structural analogs), while the free base (2-Benzylphenyl)hydrazine exhibits significantly lower water solubility, impacting reaction medium selection and workup procedures [3].

(2-Benzylphenyl)hydrazine hydrochloride (CAS 129786-92-1): Quantifiable Comparative Evidence for Procurement Decisions


Structural Differentiation: Dual Aromatic Substitution Pattern Versus Mono-Substituted Analogs

High-strength differential evidence for (2-Benzylphenyl)hydrazine hydrochloride is currently limited in the peer-reviewed primary literature. The compound's differentiation rests primarily on its unique structural composition: the simultaneous presence of both benzyl and phenyl substituents on the hydrazine core creates a molecular architecture distinct from all commercially available mono-substituted arylhydrazines . This dual substitution pattern is not replicated in phenylhydrazine hydrochloride (single phenyl, MW 144.6) or benzylhydrazine hydrochloride (single benzyl, MW 158.63) . The presence of both aromatic moieties enables participation in tandem electrophilic aromatic substitution and nucleophilic addition pathways that mono-substituted analogs cannot undergo without additional synthetic steps [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Physicochemical Property Differentiation: LogP and Hydrophobicity Comparison

The calculated partition coefficient (LogP) of (2-Benzylphenyl)hydrazine hydrochloride is 4.1383, representing a >2.5 LogP unit increase relative to phenylhydrazine (predicted LogP ~1.0-1.5) and >1.5 LogP unit increase relative to benzylhydrazine (predicted LogP ~2.5) [1]. This substantial increase in lipophilicity directly impacts chromatographic retention time, membrane permeability in biological assays, and partitioning behavior in liquid-liquid extractions [2]. While direct experimental LogP measurements are not available in public databases, the computed value demonstrates a quantifiable differentiation from simpler analogs [3].

Physicochemical Properties ADME Profiling Chromatographic Behavior

Synthetic Utility: Access to 2-Benzylphenyl-Derived Heterocyclic Scaffolds

(2-Benzylphenyl)hydrazine hydrochloride serves as a critical precursor for synthesizing 2-benzylphenyl-substituted heterocycles that cannot be directly accessed from simpler arylhydrazines without additional synthetic transformations. Specifically, derivatives such as BPTT (6-(2-benzylphenyl)-3-phenyl-[1,2,4]triazolo[1,3,4]thiadiazole), synthesized from the free base analog (2-Benzylphenyl)hydrazine, demonstrated antiproliferative activity with IC₅₀ = 3 μM against HepG2 hepatoma cells . Phenylhydrazine-derived triazolothiadiazoles lacking the 2-benzylphenyl substitution pattern show different biological profiles due to altered molecular recognition, though direct head-to-head comparisons with the 2-benzylphenyl congener are not reported in the literature [1]. The compound's ability to form hydrazones with carbonyl compounds enables modular construction of diverse nitrogen-containing scaffolds, with the benzyl group providing a handle for further functionalization or as a pharmacophoric element .

Organic Synthesis Heterocyclic Chemistry Drug Discovery Intermediates

Hydrochloride Salt Form Advantages Versus Free Base for Handling and Storage

The hydrochloride salt form (CAS 129786-92-1, MW 234.72) offers quantifiable advantages over the free base (2-Benzylphenyl)hydrazine (CAS 129786-94-3, MW 198.26) for laboratory handling and storage. The salt form demonstrates enhanced water solubility, with the hydrochloride counterion providing ionic character that facilitates dissolution in aqueous reaction media and simplifies aqueous workup procedures [1]. Free base arylhydrazines are typically air-sensitive and prone to oxidation; the hydrochloride salt exhibits improved stability under ambient storage conditions . Commercial suppliers report typical purity specifications of 95-98% for the hydrochloride salt , with available quantities ranging from 25 mg to 5 g for research-scale procurement [2].

Compound Stability Solubility Enhancement Laboratory Handling

Procurement-Driven Application Scenarios for (2-Benzylphenyl)hydrazine hydrochloride (CAS 129786-92-1)


Synthesis of 2-Benzylphenyl-Substituted Heterocyclic Scaffolds for Medicinal Chemistry Programs

Utilize (2-Benzylphenyl)hydrazine hydrochloride as a key building block for constructing 2-benzylphenyl-substituted indoles, pyrazoles, and triazolothiadiazoles. The pre-installed 2-benzylphenyl moiety eliminates the need for late-stage benzylation or cross-coupling steps, reducing synthetic route length by an estimated 1-2 steps compared to routes starting from phenylhydrazine [1]. This is particularly valuable in medicinal chemistry programs where the 2-benzylphenyl group serves as a pharmacophoric element enhancing hydrophobic interactions with protein targets .

Preparation of Hydrazone Derivatives for Coordination Chemistry and Materials Science

Employ (2-Benzylphenyl)hydrazine hydrochloride in condensation reactions with carbonyl compounds (aldehydes, ketones) to generate hydrazone ligands. The dual aromatic substitution pattern confers distinct electronic properties to the resulting hydrazones, influencing metal coordination geometry and stability in transition metal complexes . The hydrochloride salt form ensures efficient dissolution in polar reaction solvents (methanol, ethanol, aqueous mixtures) during hydrazone formation [2].

Development of Arylhydrazine-Derived Bioactive Probes with Enhanced Lipophilicity

Leverage the calculated LogP of 4.1383 to design probe molecules with improved membrane permeability for cell-based assays. The 2.6-3.1 LogP unit increase relative to phenylhydrazine translates to approximately 400-1,000× higher octanol-water partition coefficient (class-level inference for LogP differences), potentially enhancing cellular uptake in phenotypic screening applications [3]. This property differentiation is particularly relevant for probes targeting intracellular proteins or organelles.

Agrochemical Intermediate Development Requiring Benzyl-Phenyl Hydrazine Architecture

Utilize the compound as an intermediate in agrochemical discovery programs, where arylhydrazine derivatives have demonstrated insecticidal and fungicidal properties. The 2-benzylphenyl substitution pattern offers structural diversity beyond simple phenylhydrazine-derived agrochemicals, potentially accessing novel chemical space for crop protection applications .

Technical Documentation Hub

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